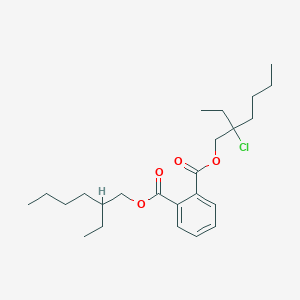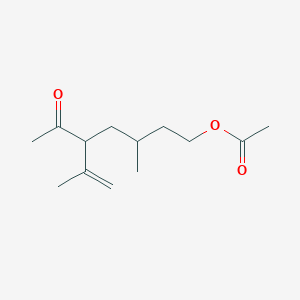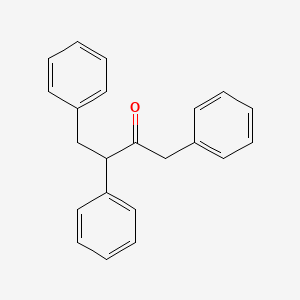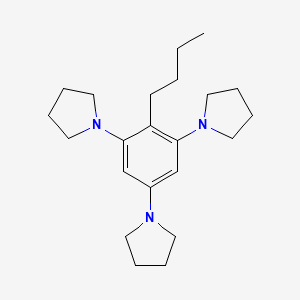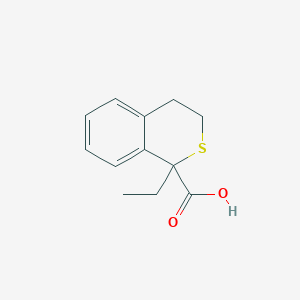![molecular formula C35H21F9O B14514846 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL CAS No. 62895-59-4](/img/structure/B14514846.png)
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a phenanthrene backbone substituted with trifluoromethyl groups, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide in an organic solvent such as ether or tetrahydrofuran. The reaction is carried out at room temperature and requires stirring for several hours to days . After the reaction, the product is purified through crystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, stirring, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phenanthrene with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable component in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with trifluoromethyl groups, used as a ligand in catalytic reactions.
Borane, tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: A borane derivative with similar structural features.
Uniqueness
9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL stands out due to its phenanthrene backbone, which imparts unique electronic and steric properties. This makes it particularly effective in specific catalytic applications and enhances its potential in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62895-59-4 |
|---|---|
Molekularformel |
C35H21F9O |
Molekulargewicht |
628.5 g/mol |
IUPAC-Name |
9,10,10-tris[4-(trifluoromethyl)phenyl]phenanthren-9-ol |
InChI |
InChI=1S/C35H21F9O/c36-33(37,38)24-15-9-21(10-16-24)31(22-11-17-25(18-12-22)34(39,40)41)29-7-3-1-5-27(29)28-6-2-4-8-30(28)32(31,45)23-13-19-26(20-14-23)35(42,43)44/h1-20,45H |
InChI-Schlüssel |
RLOWHBBDABJZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)(C6=CC=C(C=C6)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


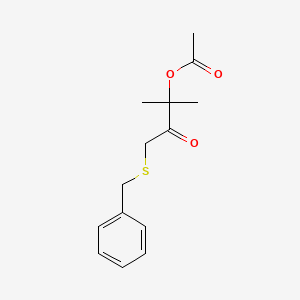
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
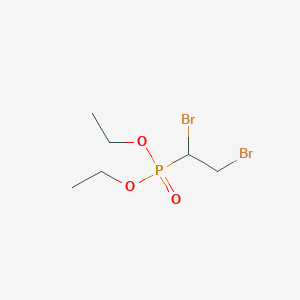

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
